molecular formula C16H19ClN4O B3725982 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone CAS No. 886152-79-0

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

Cat. No. B3725982
CAS RN: 886152-79-0
M. Wt: 318.80 g/mol
InChI Key: YKUXDPDPPRYGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, also known as CP-060S, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidinones, which are known for their diverse pharmacological properties. CP-060S has been shown to exhibit promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in detail in

Mechanism of Action

The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants, such as glutathione and superoxide dismutase, in the brain. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has also been shown to exhibit low toxicity in various in vitro and in vivo studies. However, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has some limitations for lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is not fully understood, which can make it challenging to interpret the results of certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone. One potential direction is the development of novel therapeutic applications for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, particularly in the treatment of neurological disorders and cancer. Another potential direction is the investigation of the exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, which could provide insight into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone could facilitate its use in various experimental conditions.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUXDPDPPRYGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159167
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

886152-79-0
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886152-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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